molecular formula C21H22O3 B12535796 Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- CAS No. 656241-64-4

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene-

Cat. No.: B12535796
CAS No.: 656241-64-4
M. Wt: 322.4 g/mol
InChI Key: MNLDGHNSRZPNAH-UHFFFAOYSA-N
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Description

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is a complex organic compound characterized by its unique cyclobutanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-methoxydeoxybenzoin, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as titanium tetrachloride (TiCl4) and zinc powder in anhydrous tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- exerts its effects involves interactions with various molecular targets. The compound’s methylene and methoxyphenyl groups allow it to participate in multiple pathways, including:

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone, 2,2-bis(4-hydroxyphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with hydroxy groups instead of methoxy groups.

    Cyclobutanone, 2,2-bis(4-methylphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is unique due to its methoxy substituents, which enhance its solubility and reactivity compared to its hydroxy and methyl analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .

Properties

CAS No.

656241-64-4

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylidenecyclobutan-1-one

InChI

InChI=1S/C21H22O3/c1-14-19(22)21(20(14,2)3,15-6-10-17(23-4)11-7-15)16-8-12-18(24-5)13-9-16/h6-13H,1H2,2-5H3

InChI Key

MNLDGHNSRZPNAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C(=O)C1(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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